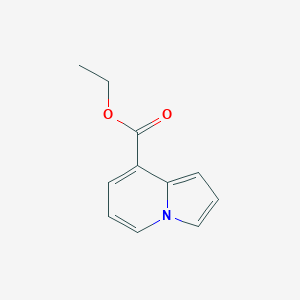

Ethyl indolizine-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl indolizine-8-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3 |

InChI Key |

WREBYWAXFUQEIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Indolizine 8 Carboxylate and Analogues

Classical and Established Approaches to Indolizine (B1195054) Synthesis

The traditional methods for constructing the indolizine skeleton have been pivotal in the development of heterocyclic chemistry. researchgate.netjbclinpharm.org These include condensation reactions, cycloadditions, and various cyclization strategies that are still relevant today. researchgate.netjbclinpharm.orgjbclinpharm.org

The earliest synthesis of an indolizine derivative was reported by Scholtz in 1912, involving the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride. jbclinpharm.orgjbclinpharm.orgusp.brcore.ac.uk This reaction, known as the Scholtz synthesis, produces a compound which, upon hydrolysis, yields the parent indolizine. jbclinpharm.orgcore.ac.uk However, the harsh conditions and low yields have limited its modern application. usp.br

The Tschitschibabin (or Chichibabin) reaction offers a more general route, typically involving the condensation of 2-alkylpyridines with α-haloketones. usp.brconicet.gov.ar A significant modification of this method involves the intramolecular aldol-type condensation of acyl methines, which successfully yielded various indolizine structures. jbclinpharm.orgjbclinpharm.org Researchers Bragg and Wibberley advanced this approach by synthesizing ethyl 3-acetyl-2-methylindolizine-1-carboxylate and diethyl 2-methylindolizine-1,3-dicarboxylate without needing to isolate the intermediate quaternary salt. jbclinpharm.org Their work also extended to the synthesis of other alkyl and aryl indolizine-1-carboxylates by reacting α-halogenoketones with ethyl 2-pyridylacetate (B8455688). jbclinpharm.orgcore.ac.uk In one instance, the reaction of phenacyl bromide with ethyl 2-pyridylacetate directly yielded ethyl 2-phenylindolizine-1-carboxylate hydrobromide, suggesting that a portion of the ester acts as a base to facilitate the ring closure. jbclinpharm.orgcore.ac.uk

| Reaction Type | Reactants | Key Product Example | Reference(s) |

| Scholtz Reaction | 2-methylpyridine, Acetic anhydride | Indolizine (after hydrolysis) | jbclinpharm.orgjbclinpharm.orgusp.brcore.ac.uk |

| Tschitschibabin Reaction | 2-Alkylpyridines, α-Haloketones | Substituted Indolizines | usp.brconicet.gov.ar |

| Modified Tschitschibabin | Ethyl 2-pyridylacetate, Phenacyl bromide | Ethyl 2-phenylindolizine-1-carboxylate | jbclinpharm.orgcore.ac.uk |

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient dipolarophiles, such as activated alkynes and alkenes, is one of the most versatile and widely used methods for synthesizing the indolizine core. jbclinpharm.orgconicet.gov.arresearchgate.netuaic.rochim.it This approach is generally straightforward, often requiring only two steps. jbclinpharm.orgjbclinpharm.org Pyridinium ylides, typically generated in situ from the corresponding pyridinium salts by treatment with a mild base, react readily with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate to form the aromatic indolizine ring directly. jbclinpharm.orgvulcanchem.com

The reaction's efficiency is often enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the dipolarophile. researchgate.net When activated alkenes are used as the dipolarophile, the initial reaction forms tetrahydroindolizine or dihydroindolizine intermediates, which then require an oxidation step to yield the fully aromatic indolizine. jbclinpharm.orgrsc.org This methodology has been successfully employed in multi-component reactions to generate a diverse library of indolizine derivatives. uaic.ro The reaction is highly regioselective, with unsymmetrical alkynes typically yielding a single regioisomeric product due to steric influences. nih.gov

| Ylide Source | Dipolarophile | Product Type | Key Features | Reference(s) |

| N-Alkylpyridinium salts | Activated Alkynes (e.g., DMAD, ethyl propiolate) | Substituted Indolizines | Direct aromatization, high efficiency with electron-withdrawing groups. | jbclinpharm.orgresearchgate.netvulcanchem.com |

| N-Alkylpyridinium salts | Activated Alkenes (e.g., ethyl acrylate) | Tetrahydro/Dihydroindolizines | Requires subsequent oxidation to form aromatic indolizine. | jbclinpharm.orgrsc.org |

| 2-Chloropyridinium bromides | Malononitrile, Benzaldehyde | Indolizine-1-carbonitriles | Efficient one-pot, multi-component synthesis. | uaic.ro |

Constituting one of the three primary strategies for indolizine synthesis, 1,5-dipolar cyclization is a highly versatile route to various heterocyclic molecules. researchgate.netjbclinpharm.orgjbclinpharm.org This pathway is of considerable importance due to its broad scope. jbclinpharm.orgjbclinpharm.org For instance, N-allylpyridinium ylides have been shown to act as 1,5-dipoles, undergoing ring closure to produce indolizine derivatives. jbclinpharm.orgjbclinpharm.org

Another prominent example of this strategy is the reaction of pyridines with Baylis-Hillman bromides. rsc.org This one-pot sequence involves the formation of a pyridinium salt followed by the 1,5-cyclization of the resulting nitrogen ylide to afford 1-aryl-2-cyanoindolizines under mild conditions. rsc.org Furthermore, a novel synthesis of ethyl indolizine-3-carboxylate has been achieved through the 1,5-dipolar cyclization of pyridinium N-ylides with specific ketene (B1206846) dithioacetals. clockss.org

Intramolecular cyclization represents another key avenue for the construction of the indolizine ring system. chim.it A modified Tschitschibabin synthesis, for example, utilizes an intramolecular aldol-type condensation to achieve ring closure. jbclinpharm.org More contemporary approaches have expanded this concept significantly.

A one-pot method for creating fully substituted indolizines in the pyridine-type ring employs a sequence of Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization. rsc.org Other advanced strategies include the silver-mediated intramolecular double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters and palladium-catalyzed intramolecular carbopalladation/cyclization cascades, which are particularly useful for synthesizing polycyclic fused indolizines. rsc.orgrsc.org Intramolecular hydroarylation has also been utilized as a cyclization tactic. rsc.org

Modern and Emerging Synthetic Strategies for Indolizine-8-carboxylates

Recent advancements in synthetic organic chemistry have introduced powerful new methods for constructing indolizines, with a focus on transition metal catalysis. These modern techniques offer access to substitution patterns that are difficult to achieve with classical methods, including the specific placement of a carboxylate group at the C-8 position.

Transition metal catalysis has emerged as a cornerstone of modern indolizine synthesis, enabling a wide range of transformations with high efficiency and selectivity. rsc.org

Palladium-catalyzed reactions are particularly noteworthy. A multicomponent, carbonylative coupling of 2-bromopyridines, imines, and alkynes provides a modular route to highly substituted indolizines. nih.gov This reaction proceeds through the formation of a reactive mesoionic pyridine-based 1,3-dipole, which undergoes cycloaddition with the alkyne. nih.gov Crucially, the use of substituted 2-bromopyridines, such as a 3-substituted bromopyridine, allows for the synthesis of 8-substituted indolizines, directly addressing the synthesis of the target compound class. nih.gov

Copper-catalyzed reactions have been developed for the efficient synthesis of diverse indolizine derivatives, including cascade processes that involve 1,3-dipolar cycloaddition followed by oxidative aromatization. researchgate.net

Silver-catalyzed methods have proven effective for the one-pot reaction of 2-pyridylacetates or 2-pyridylacetonitriles with various alkynes, yielding di- and tri-substituted indolizines with excellent regioselectivity. chim.itrsc.org

Other metals, including rhodium , have been used to catalyze cyclization reactions, while salts of cerium, cobalt, and zirconium have been employed as catalysts in the synthesis of π-expanded indolizine analogues. rsc.org

| Catalyst/Metal | Reaction Type | Reactants | Product Example | Reference(s) |

| Palladium | Carbonylative Multicomponent Coupling | 2-Bromopyridines, Imines, Alkynes | 8-Substituted Indolizines | nih.gov |

| Palladium | Intramolecular Carbopalladation/Cyclization | Alkynyl Pyridines | Polycyclic Fused Indolizines | rsc.org |

| Copper | Cascade Reaction | Pyridines, Methyl Ketones, Alkenoic Acids | Diversified Indolizines | researchgate.net |

| Silver | One-pot Cycloisomerization | 2-Pyridylacetates, Alkynes | 1,2,3-Trisubstituted Indolizines | chim.itrsc.org |

| Rhodium | Intramolecular Cyclization | - | Complex Indolizine Derivatives | rsc.org |

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable synthetic methods, leading to a surge in metal-free and organocatalytic approaches for indolizine synthesis. These methods avoid the use of potentially toxic and expensive heavy metals.

One such strategy involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant in a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org The reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation. organic-chemistry.org Another innovative metal-free approach utilizes bis(pinacolato)diboron (B136004) (B2pin2) to mediate a radical cascade cyclization/aromatization of an enaminone with pyridine (B92270), which is triggered by an in situ formed pyridine-boryl radical. acs.org

Organocatalysis has also been successfully applied to the functionalization of the indolizine core. Brønsted acids have been shown to catalyze the C3-alkylation of indolizines with various electrophiles. acs.org Furthermore, a highly enantioselective organocatalytic intramolecular aza-Michael reaction has been developed for the synthesis of fluorinated indolizidinone derivatives, showcasing the power of organocatalysis in controlling stereochemistry. beilstein-journals.org These metal-free and organocatalytic methods, while not always directly yielding ethyl indolizine-8-carboxylate, provide valuable and environmentally benign alternatives for the synthesis of a wide range of functionalized indolizine analogues. researchgate.netrsmraiganj.inacs.org

| Methodology | Reagents/Catalyst | Key Features | Applicability |

| Oxidative Dehydrogenation | TEMPO, Na2CO3 | One-pot, transition-metal-free. organic-chemistry.org | Synthesis of multisubstituted indolizines. organic-chemistry.org |

| Radical Cascade Cyclization | B2pin2 | Metal-, oxidant-, and base-free. acs.org | Construction of functionalized indolizines. acs.org |

| C3-Alkylation | Brønsted acid | Organocatalytic C-H functionalization. acs.org | Selective functionalization of the indolizine ring. acs.org |

| Aza-Michael Reaction | Chiral Phosphoric Acid | Enantioselective synthesis of indolizidinones. beilstein-journals.org | Access to chiral indolizine precursors. beilstein-journals.org |

Radical Cascade Cyclization and Annulation Reactions

Radical cascade reactions have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. amazonaws.com These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.org This method involves the disproportionation of sulfoxonium ylides, leading to a unique substitution pattern. rsc.org

Visible-light-induced radical cascade cyclizations offer a green and efficient pathway to heterocyclic compounds. For instance, a catalyst-free approach has been developed for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones, proceeding through a cascade cyclization mediated by trifluoromethyl radicals generated from the homolysis of Umemoto's reagent under visible light. beilstein-journals.org Another metal-free radical cascade involves the reaction of enaminones with pyridine, mediated by B2pin2, to form functionalized indolizines. acs.org These radical-based methodologies provide alternative disconnection strategies for the synthesis of the indolizine core and its derivatives, including those that could be precursors to this compound.

| Reaction Type | Key Reagents | Initiation | Key Features |

| Radical Cross-coupling/Cyclization | 2-(Pyridin-2-yl)acetate, Sulfoxonium ylide | Thermal | Access to methylthio-substituted indolizines. rsc.org |

| Trifluoromethyl Radical Cascade | Umemoto's reagent | Visible light | Catalyst-free synthesis of trifluoromethylated analogues. beilstein-journals.org |

| Pyridine-Boryl Radical Cascade | Enaminone, Pyridine, B2pin2 | Thermal | Metal- and oxidant-free synthesis of functionalized indolizines. acs.org |

Green Chemistry Principles in Indolizine-8-carboxylate Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. For the synthesis of indolizine-8-carboxylates, this has translated into methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Ultrasound-Assisted Synthetic Routes

The application of ultrasonic irradiation as a green technique has shown considerable promise in the synthesis of indolizine derivatives, offering significant improvements over conventional methods by enhancing reaction rates, increasing yields, and shortening reaction times. ijettjournal.orgacademie-sciences.fr This approach aligns with green chemistry principles by providing an energy-efficient alternative that often allows for milder reaction conditions. ujpronline.com

Research has demonstrated that ultrasound can effectively promote the 1,3-dipolar cycloaddition reactions fundamental to forming the indolizine core. rsc.org For instance, the synthesis of indolizine-1-carbonitrile (B3051405) derivatives has been successfully achieved through a one-pot, two-step tandem reaction under ultrasound irradiation at room temperature. nih.gov This method involves the reaction of pyridinium salts with various electron-deficient alkenes. rsc.orgnih.gov

A notable advancement combines ultrasound with biocatalysis. In a one-pot synthesis biocatalyzed by Candida antarctica lipases, the use of ultrasound irradiation dramatically reduced reaction times from 48 hours to just 2 hours, yielding pure indolizines in good yields. researchgate.netmdpi.com This synergy between ultrasound and enzymatic catalysis represents a particularly eco-friendly approach to the indolizine core. researchgate.netmdpi.comnih.gov Studies comparing ultrasound-assisted synthesis with conventional heating and microwave irradiation have confirmed that ultrasound often provides higher yields in shorter timeframes. academie-sciences.frbeilstein-journals.org

Table 1: Comparison of Synthetic Methods for Indole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 540–900 min | 40–68% | academie-sciences.fr |

| Microwave Irradiation | 15–35 min | 62–86% | academie-sciences.fr |

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating catalysts, particularly those based on toxic or expensive metals, and avoiding hazardous organic solvents are core tenets of green chemistry. nih.gov Several methodologies have been developed for the synthesis of indolizines under such conditions.

Solvent-free reactions, which not only reduce environmental impact but can also enhance reaction rates, have been successfully applied. mdpi.com A notable example is the CuBr-catalyzed synthesis of indolizines from pyridine, acetophenone, and a nitroolefin, which proceeds efficiently at 130 °C under solvent-free conditions. nih.govmdpi.com While this method is not catalyst-free, it eliminates the need for volatile organic solvents. mdpi.com

Truly catalyst-free methods have also been established. An efficient, catalyst-free synthesis of highly functionalized indolizines has been reported via a one-pot multicomponent reaction involving in situ generated pyridinium ylides. researchgate.net Another approach involves the catalyst-free regiodivergent [2 + 2 + 1] cycloaddition of N-free pyridine derivatives with diesters of acetylenedicarboxylic acid. rsc.org Furthermore, a microwave-assisted, catalyst-free method using water as the medium has been developed for synthesizing specific indolizine carboxylates, such as ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate. researchgate.net These protocols demonstrate the feasibility of producing complex heterocyclic structures without the need for catalysts or harmful solvents. researchgate.netresearchgate.net

Biocatalytic Approaches in Indolizine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis, utilizing enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions. chemistryviews.org This approach has been successfully applied to the synthesis of the indolizine skeleton.

A highly efficient one-pot method for indolizine synthesis has been developed using lipases A and B from Candida antarctica as biocatalysts. researchgate.netmdpi.com The reaction, involving the cycloaddition of ethyl propiolate with in situ generated ylides in an aqueous medium, showed higher yields in the presence of the biocatalyst compared to the non-enzymatic reaction. researchgate.netmdpi.comnih.gov Lipase A, in particular, demonstrated high catalytic activity and selectivity. researchgate.netmdpi.com This biocatalytic method is notable for its use of water as a solvent and its ability to combine N-alkylation and cycloaddition in a single pot, enhancing its environmental friendliness. mdpi.com

Other biocatalysts have also been explored. Hemoglobin has been used as a catalyst for synthesizing substituted indolizines from pyridine derivatives, electron-deficient alkynes, and ethyl diazoacetate. chemistryviews.org This process is environmentally friendly, using a non-toxic protein catalyst in simple alcohol solvents under mild conditions to produce moderate to high yields. chemistryviews.org Additionally, the catalytic potential of local plants has been evaluated for the one-pot biocatalysis of fluorescent bis-indolizine compounds, further expanding the range of biocatalytic tools available for indolizine synthesis. researchgate.net

Table 2: Biocatalytic Synthesis of Indolizines

| Biocatalyst | Substrates | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase A/B | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Aqueous Buffer | Higher yields, one-pot reaction, eco-friendly | researchgate.netmdpi.com |

| Hemoglobin | Pyridine derivatives, alkynoates/acrylates, ethyl diazoacetate | Ethanol | Non-toxic protein catalyst, mild conditions | chemistryviews.org |

Regioselective and Enantioselective Synthesis of Substituted Indolizine-8-carboxylates

Achieving control over the specific placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (enantioselectivity) is critical for creating molecules with desired properties. Significant progress has been made in the directed synthesis of specifically substituted indolizine-8-carboxylate analogs.

Directed Functionalization at Specific Ring Positions (e.g., C-1, C-3, C-7)

The indolizine ring exhibits different reactivities at its various carbon positions, with the C-3 position generally being the most nucleophilic and reactive. bohrium.com However, methodologies for selective functionalization at other positions, including C-1 and C-7, have been developed, enabling the synthesis of a diverse range of substituted indolizines.

C-3 Functionalization: Direct C-H functionalization at the C-3 position is a common strategy. Palladium-catalyzed methods have been effective for the C-3 arylation and alkynylation of indolizines, reacting them with aryltrifluoroborate salts or 3-phenylpropiolic acid, respectively. nih.gov Another palladium-catalyzed approach achieves direct C-3 alkynylation using (2,2-dibromovinyl)arenes. tandfonline.com

C-1 Functionalization: While less common due to steric hindrance, regioselective C-1 functionalization is highly valuable. acs.org An organocatalytic, asymmetric C-1 alkylation of indolizines has been developed using a chiral phosphoric acid (CPA) catalyst system. acs.orgacs.org This method allows for the construction of all-carbon quaternary centers at the C-1 position. acs.org Furthermore, a metal-free, visible-light-induced protocol enables the regioselective dicarbonylation of the C1-H bond. acs.org Recent work has also established a thermodynamically controlled, Brønsted acid-catalyzed aza-Friedel–Crafts reaction that provides excellent regioselectivity for C-1 functionalization. acs.org

C-1 and C-3 Dual Functionalization: Some methods allow for controlled alkylation at both the C-1 and C-3 positions. By precisely adjusting reaction conditions, such as solvent or the specific chiral phosphoric acid catalyst used, it is possible to direct alkylation to either position with high enantioselectivity, challenging the conventional preference for C-3 substitution. icm.edu.plrsc.org

C-7 Functionalization: Functionalization of the pyridine ring portion of the indolizine nucleus is also possible. A highly efficient [4 + 2] annulation approach has been reported for the synthesis of 5-acylindolizine-7-carbonitriles, demonstrating regioselective installation of a nitrile group at the C-7 position. grafiati.com

Enantioselective Alkylation and Derivatization Strategies

The synthesis of enantiomerically pure heterocyclic molecules is crucial for applications in pharmaceutical and materials science. icm.edu.plrsc.org Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for achieving high enantioselectivity in the functionalization of indolizines.

A diversity-oriented methodology using CPAs has been developed to control the enantioselective alkylation of indolizines with aminals. icm.edu.plrsc.org By adjusting reaction conditions, this approach can deliver both C-1 and C-3 alkylated indolizines with excellent enantioselectivity (up to 97% and 95% e.e., respectively) and in good yields. icm.edu.plrsc.orgrsc.org

The Friedel-Crafts reaction has also been rendered enantioselective for indolizine substrates. A metal-free protocol using a chiral spirocyclic phosphoric acid (SPINOL-PA) catalyst enables the reaction of indolizines, including ethyl indolizine-2-carboxylate, with cyclic N-acyl imines. nih.gov This method produces α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines in good yields and with outstanding enantioselectivity, reaching up to 98% ee. nih.govrsc.org These advanced catalytic systems provide a direct route to chiral indolizine derivatives under mild conditions. nih.govrsc.org

Table 3: Enantioselective Functionalization of Indolizines

| Reaction Type | Catalyst | Functionalized Position(s) | Substrates | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alkylation | Chiral Phosphoric Acid (CPA) | C-1 | Indolizines, Aminals | 97% | icm.edu.plrsc.org |

| Alkylation | Chiral Phosphoric Acid (CPA) | C-3 | Indolizines, Aminals | 95% | icm.edu.plrsc.org |

| aza-Friedel-Crafts | Chiral Spirocyclic Phosphoric Acid (SPINOL-PA) | C-1 | Ethyl indolizine-2-carboxylate, N-acyl imines | 98% | nih.govrsc.org |

Chemical Reactivity and Functionalization of Ethyl Indolizine 8 Carboxylate

Chemoselective Functionalization and Derivatization Reactions

The reactivity of ethyl indolizine-8-carboxylate is characterized by the susceptibility of the indolizine (B1195054) ring to electrophilic attack, particularly at the C-1 and C-3 positions. jbclinpharm.org This inherent reactivity allows for a range of chemoselective functionalization reactions.

One of the primary methods for derivatization involves the reaction of pyridinium (B92312) ylides with electron-deficient alkynes, a classic example of a 1,3-dipolar cycloaddition. rsc.orgijettjournal.org For instance, the reaction of a suitably substituted pyridinium salt with ethyl propiolate can lead to the formation of C1,C3-di-EWG (Electron-Withdrawing Group) disubstituted indolizines. rsc.org This approach provides a modular and efficient route to a variety of functionalized indolizine derivatives.

The ethyl carboxylate group at the 8-position can also be a site for derivatization. For example, it can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This transformation allows for the introduction of a wide array of substituents and the potential for creating libraries of compounds for biological screening.

Furthermore, multicomponent reactions have been developed for the synthesis of complex indolizine structures. These reactions, which involve the combination of three or more starting materials in a single pot, offer a highly efficient means of generating molecular diversity. nih.govscispace.comrsc.org For example, a palladium-catalyzed multicomponent synthesis of indolizines has been reported, proceeding via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes. nih.govscispace.comrsc.org This method allows for the systematic modulation of substituents around the indolizine core.

C-H Activation and Cross-Coupling Reactions at the Indolizine Core

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including indolizines. bohrium.comresearchgate.netacs.orgacs.org This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions, leading to more atom-economical and environmentally benign synthetic routes. The C-3 position of the indolizine ring is particularly reactive and is a prime target for C-H functionalization. bohrium.com

Palladium-catalyzed cross-coupling reactions are widely employed for the arylation, heteroarylation, and alkenylation of the indolizine nucleus. nih.govscispace.comrsc.orgchim.it For instance, palladium-catalyzed oxidative coupling between indolizines and vinylarenes has been shown to be highly regioselective, yielding C-3 substituted α-vinylaryl-indolizines. chim.it The use of specific ligands can influence the regioselectivity of these reactions. chim.it

Furthermore, palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes provides a modular route to indolizines where substituents can be systematically varied. nih.govscispace.comrsc.org This methodology allows for the synthesis of 8-substituted indolizines by using a 3-substituted bromopyridine as the starting material. nih.govrsc.org

The development of C-H/C-H cross-coupling reactions represents a significant advancement, enabling the direct coupling of two different C-H bonds. bohrium.com This approach has been applied to the functionalization of indolizines, further expanding the toolkit for creating diverse molecular architectures. bohrium.com

Introduction and Transformation of Functional Groups

The functionalization of this compound can be achieved through the introduction and subsequent transformation of various functional groups. The inherent reactivity of the indolizine ring allows for electrophilic substitution reactions. jbclinpharm.org

Introduction of Functional Groups:

Friedel-Crafts Reactions: The C-3 position of indolizines can undergo Friedel-Crafts type reactions. For example, a highly efficient hydroxyalkylation at the C-3 position with (hetero)arylglyoxals has been achieved using hexafluoroisopropanol (HFIP) as a promoter, leading to polyfunctionalized indolizines with an α-hydroxyketone moiety. nih.govsemanticscholar.org

Halogenation: The indolizine core can be halogenated, for instance, through bromination, to introduce a handle for further cross-coupling reactions.

Acylation: Acylation reactions can introduce carbonyl functionalities onto the indolizine ring, providing a precursor for further transformations. researchgate.net

Transformation of Functional Groups:

Ester Hydrolysis and Amidation: The ethyl carboxylate group at the C-8 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to an amide by coupling with various amines, allowing for the introduction of diverse substituents.

Reduction: The ester group can be reduced to an alcohol (indolizinylmethanol) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol serves as a versatile intermediate for further functionalization.

Oxidation: The indolizine ring can be oxidized to form the corresponding oxides.

Transformation of the α-hydroxyketone moiety: The α-hydroxyketone group introduced via Friedel-Crafts reaction can be further elaborated, expanding the chemical space of the indolizine scaffold. nih.govsemanticscholar.org

The following table summarizes some key functionalization reactions of the this compound scaffold:

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

| Friedel-Crafts Hydroxyalkylation | C-3 | (Hetero)arylglyoxals, HFIP | α-Hydroxyketone substituted indolizine | nih.govsemanticscholar.org |

| Ester Hydrolysis | C-8 | 4N NaOH, ethanol, reflux | Indolizine-8-carboxylic acid | |

| Ester Reduction | C-8 | LiAlH₄, THF, 0°C | Indolizin-8-ylmethanol | |

| Palladium-Catalyzed Carbonylative Coupling | C-8 (from 3-bromopyridine) | 2-bromopyridines, CO, imines, alkynes | 8-substituted indolizine | nih.govrsc.org |

| Palladium-Catalyzed Oxidative Coupling | C-3 | Vinylarenes, Pd catalyst | C-3-vinylaryl-indolizine | chim.it |

Ring Expansion and Rearrangement Reactions

While less common for the indolizine-8-carboxylate system specifically, ring expansion and rearrangement reactions are known for the broader class of indolizine derivatives. These reactions can lead to the formation of larger, more complex heterocyclic systems.

One notable reaction involving the indolizine core is the [8+2] cycloaddition. mdpi.com In this reaction, the indolizine acts as an 8π component and reacts with a 2π component (dienophile), such as an alkyne or alkene, to form a cycl[3.2.2]azine ring system. mdpi.com For example, the reaction of an indolizine with ethyl propiolate can lead to the formation of a cyclazine derivative. mdpi.com

Lewis acid-catalyzed [6+2] cyclization of siloxyalkynes and vinylazetidines has been reported to afford eight-membered lactams through a tandem vulcanchem.comvulcanchem.com-σ rearrangement reaction. rsc.org Although not directly demonstrated on this compound, such strategies for constructing eight-membered rings highlight the potential for ring expansion reactions in related systems. rsc.org

Rearrangement reactions can also play a role in the synthesis and functionalization of indolizine-containing structures. For instance, a Smiles-type rearrangement has been utilized in the synthesis of 8-12 membered cyclic ureas. whiterose.ac.uk

While specific examples of ring expansion and rearrangement reactions starting directly from this compound are not extensively documented in the provided search results, the general reactivity patterns of indolizines suggest that such transformations could be explored as a means to access novel and structurally diverse heterocyclic frameworks.

Mechanistic Investigations of Indolizine Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of the indolizine (B1195054) ring system predominantly proceeds through cycloaddition or annulation reactions. The most common and widely studied pathway is the [3+2] cycloaddition (also referred to as 1,3-dipolar cycloaddition) between a pyridinium (B92312) ylide and a dipolarophile, such as an alkyne or alkene. rsc.org For the synthesis of indolizine carboxylates, electron-deficient alkynes like ethyl propiolate are archetypal reaction partners. rsc.org

Key Reaction Pathways:

[3+2] Cycloaddition: This pathway involves the reaction of a pyridinium ylide, generated in situ from a corresponding pyridinium salt and a base, with an alkyne. rsc.org The reaction of a substituted pyridine (B92270) with an α-haloacetate can form the precursor pyridinium salt. Subsequent deprotonation generates the ylide, which then undergoes a cycloaddition with an alkyne. This is a primary method to install electron-withdrawing groups, such as esters, at the C1 and/or C3 positions. rsc.org

[8+2] Cycloaddition: Indolizines themselves can act as 8π components in [8+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form cycl[3.2.2]azine derivatives. mdpi.com While this is a reaction of indolizines rather than a formation method, understanding its mechanism provides insight into the electronic nature of the indolizine core. mdpi.com The mechanism is often catalyzed by metals like Palladium. mdpi.com

Tandem [4+2] Annulation: A highly efficient [4+2] annulation approach has been developed for creating poly-functionalized indolizines. This pathway can involve a tandem Knoevenagel-aldol cyclization to construct the substituted pyridine unit of the indolizine scaffold. researchgate.net Another variation proceeds through a domino Michael addition–intramolecular aldol (B89426) reaction–dehydration and final aromatization sequence. rsc.org

Transition-Metal-Catalyzed Annulation: Palladium and copper-catalyzed oxidative annulation reactions represent another significant pathway. One proposed mechanism involves a sequence of single-electron transfer (SET), Michael addition, imine–enamine tautomerization, another SET, intramolecular cyclization, and a final dehydrogenative aromatization step to furnish the indolizine ring. rsc.org

Theoretical calculations using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of these pathways. For instance, in the heterogeneous hydrogenation of a substituted indolizine, DFT calculations revealed that the diastereoselectivity is governed by a keto-enol tautomerism, where the kinetic trans isomer is favored over the thermodynamic cis isomer. acs.orgnih.gov The transition state for the β-hydride elimination step has been computationally identified to estimate the activation energy in certain oxidation reactions. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are central to confirming proposed reaction mechanisms. In indolizine synthesis, several key intermediates have been identified or proposed based on trapping experiments and spectroscopic analysis.

Pyridinium Ylides: As the cornerstone of the [3+2] cycloaddition pathway, pyridinium ylides are the most critical intermediates. rsc.org They are typically generated in situ from pyridinium salts by deprotonation with a base. Their stability and reactivity are highly dependent on the substituents on both the pyridine ring and the ylidic carbon.

Cycloadducts: The initial products of cycloaddition reactions are often dihydro- or tetrahydroindolizine intermediates. For example, the reaction of aromatic cycloimmonium ylides with electron-deficient alkenes at room temperature affords 1,2,3,8a-tetrahydroindolizine-1-carboxylates. grafiati.com These intermediates require a subsequent dehydrogenation or oxidation step, often using reagents like chromium(IV) oxide or simply air, to aromatize into the final indolizine product. grafiati.com

Metal-Complex Intermediates: In metal-catalyzed reactions, organometallic species are key intermediates. For example, in a palladium-catalyzed synthesis, a Wacker-like pathway is proposed, proceeding through an η2-peroxo-Pd(II) intermediate complex. acs.org In rhodium-catalyzed reactions, a Rh(II) carbene species can be generated, which then undergoes ring closure. rsc.org

Radical Intermediates: Some synthetic routes proceed via radical pathways. For example, the use of TEMPO as an oxidant can generate a carboxyl diradical intermediate, which undergoes decarboxylation as a key mechanistic step before final aromatization. rsc.org

The table below summarizes key intermediates identified in various indolizine syntheses.

Table 1: Characterized Intermediates in Indolizine Synthesis

| Intermediate Type | Precursors | Reaction Type | Method of Characterization/Evidence | Reference(s) |

|---|---|---|---|---|

| Pyridinium Ylide | Pyridinium salt + Base | [3+2] Cycloaddition | In-situ generation, trapping experiments | rsc.org |

| Tetrahydroindolizine carboxylate | Cycloimmonium ylide + Alkene | [3+2] Cycloaddition | Isolation and NMR analysis | grafiati.com |

| Dihydrocyclazine | Indolizine + Alkyne | [8+2] Cycloaddition | Proposed intermediate in cascade reactions | mdpi.com |

| Pd(II) Intermediate Complex | Indolizine + Pd(OAc)2 | C-H Functionalization | Proposed via DFT and mechanistic studies | acs.org |

Kinetic and Thermodynamic Studies of Cyclization and Annulation Reactions

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, selectivities, and the feasibility of proposed mechanistic steps. For indolizine formation, such studies have helped to distinguish between different possible pathways and to optimize reaction conditions.

In the context of C–H activation for indolizine functionalization, the interplay between kinetic and thermodynamic control is crucial. Studies on related cyclometalation reactions show that kinetic and thermodynamic selectivities can be opposing. acs.org For instance, competition experiments often show that kinetic selectivity favors electron-donating substituents, consistent with a cationic transition state, while thermodynamic selectivity favors substrates with electron-withdrawing groups. acs.org This highlights that using substituent effects to assign a mechanism can be misleading without considering the complete energy profile of the reaction. acs.org

The diastereoselectivity in the hydrogenation of a tetrasubstituted indolizine provides a clear example of kinetic versus thermodynamic control. Experimental results showed a preference for the trans diastereomer, which theoretical calculations identified as the kinetic product, formed preferentially over the more stable thermodynamic cis isomer via a keto-enol tautomerism pathway. acs.orgnih.gov

Role of Catalysts and Reaction Conditions in Mechanism Determination

Catalysts and reaction conditions are not merely tools to improve yield but are fundamental determinants of the reaction mechanism itself. The choice of catalyst, solvent, temperature, and oxidant can steer a reaction down a specific pathway, leading to different products or selectivities.

Catalysts:

Palladium (Pd): Palladium catalysts are widely used in C-H functionalization and annulation reactions. acs.org For example, Pd(OAc)₂ can catalyze oxidative annulation, potentially proceeding through a Wacker-type mechanism. acs.org The choice of oxidant (e.g., Cu(OAc)₂, K₂S₂O₈, AgOAc) in conjunction with the Pd catalyst can significantly impact the reaction yield. acs.org

Copper (Cu): Copper salts, such as Cu(OAc)·H₂O or CuI, are effective catalysts for [3+2] cycloadditions and other annulations. rsc.org A sustainable copper(II) complex has been shown to be superior to conventional copper salts for synthesizing certain indolizines at room temperature, providing excellent regioselectivity. The proposed mechanism involves the catalyst participating in three of the four reaction steps: the initial reaction between a quinone and pyridine, a subsequent reaction with a β-ketoester, and the final oxidative aromatization. rsc.org

Rhodium (Rh): Rhodium catalysts, like Rh(II) acetate, are particularly effective in reactions involving diazo compounds, where they generate reactive Rh(II) carbene intermediates that facilitate ring closure. rsc.org

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) can catalyze cyclocondensation reactions to produce ester-substituted indolizines under mild conditions, a route not easily accessible through conventional methods. chim.it

Reaction Conditions:

Oxidants: In many indolizine syntheses that start from partially saturated intermediates, an oxidant is required for the final aromatization step. Common oxidants include molecular oxygen, TEMPO, and silver carbonate (Ag₂CO₃). rsc.org The choice of oxidant can be a key step in the mechanistic cycle.

Solvents: Solvents can influence reaction rates and even the mechanism. For instance, polar aprotic solvents may enhance the efficiency of cyclization.

Energy Sources: While many reactions are thermal, the use of visible light in photoredox catalysis is an emerging strategy. bohrium.com A visible-light-induced intermolecular [8+2] alkenylation–cyclization of indolizines has been developed using Rose Bengal as a photosensitizer and oxygen as the oxidant. mdpi.com

The following table illustrates how different catalytic systems dictate the reaction pathway for indolizine synthesis.

Table 2: Influence of Catalytic Systems on Indolizine Synthesis Mechanisms

| Catalyst System | Reactants | Proposed Mechanistic Pathway | Product Type | Reference(s) |

|---|---|---|---|---|

| Cu(OAc)·H₂O / Ag₂CO₃ | Pyridine, Alkyne | [3+2] Annulation via SET, Michael addition, cyclization | Substituted Indolizine | rsc.org |

| Rh(II) acetate | Pyridine, Diazo compound | Rh(II) carbene formation, ring closure | Fused Indolizine | rsc.org |

| Pd(OAc)₂ / O₂ | Electrophilic Indole, Pyridinium Ylide | [3+2] Dipolar cycloaddition-ring opening, Wacker-type oxidation | Functionalized Indolizine | acs.org |

| TiCl₄ | 3-(pyridin-2-yl)-propionate, Enone | Lewis acid-catalyzed cyclocondensation | Ester-substituted Indolizine | chim.it |

Spectroscopic and Advanced Analytical Methodologies in Indolizine 8 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including ethyl indolizine-8-carboxylate. Through 1H, 13C, and various two-dimensional (2D) NMR experiments, a complete picture of the molecular framework and connectivity can be assembled.

1H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the protons of the ethyl group—a quartet for the methylene (B1212753) (-OCH2) protons and a triplet for the methyl (-CH3) protons—due to spin-spin coupling. nih.gov Protons attached to the indolizine (B1195054) ring system would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their precise positions on the heterocyclic core. rsc.org

13C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbon of the ester group (typically around δ 162.0 ppm), the two carbons of the ethoxy group (δ ~60 ppm for -OCH2 and δ ~15 ppm for -CH3), and the distinct signals for the carbons comprising the indolizine ring. nih.gov The carboxylate carbon itself can be challenging to detect due to its lack of an attached proton and potentially long relaxation times, a known issue in the NMR analysis of carboxyl functional groups. nih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Indolizine Ring | ~6.5 - 8.2 | ~100 - 140 | Multiple signals in the aromatic region corresponding to the heterocyclic core protons and carbons. |

| C=O | - | ~162.0 | Ester carbonyl carbon. nih.gov |

| -OCH2CH3 | ~4.30 (quartet) | ~60.0 | Methylene protons and carbon of the ethyl ester. nih.gov |

| -OCH2CH3 | ~1.30 (triplet) | ~15.0 | Methyl protons and carbon of the ethyl ester. nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and confidence. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds. researchgate.netnih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows intact molecular ions to be generated and analyzed. rsc.org

LC-MS is employed to separate the target compound from unreacted starting materials, byproducts, and other impurities before it enters the mass spectrometer. lcms.cz This ensures that the obtained high-resolution mass data corresponds to the compound of interest, providing definitive confirmation of its identity in the reaction mixture.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Monoisotopic Mass | 189.07898 |

| Ion (M+H)+ | 190.08626 |

| Common Technique | ESI-TOF or ESI-Orbitrap |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its covalent bonds. pressbooks.pub For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. In carboxylate compounds, two distinct, intense peaks arise from the asymmetric and symmetric stretches of the -CO2– group, typically found in the regions of 1650–1540 cm-1 and 1450–1360 cm-1, respectively. spectroscopyonline.com The high intensity of these peaks is due to the large change in dipole moment during the vibration. spectroscopyonline.com Other characteristic bands include C-H stretching vibrations from the aromatic ring and the ethyl group, as well as C-O and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The indolizine core is a conjugated aromatic system, which gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the structure of the indolizine ring and the nature of its substituents. This technique is fundamental for studying the electronic properties of the compound and is often the first step in characterizing its photophysical behavior. core.ac.uk

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 | Medium |

| C=O (Ester) | Stretching | ~1700 - 1725 | Strong |

| C=C / C=N (Aromatic) | Stretching | ~1450 - 1600 | Medium-Strong |

| C-O (Ester) | Stretching | ~1100 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov In the context of this compound research, GC-MS can be used to identify and quantify impurities, residual solvents, or byproducts from the synthesis. jmaterenvironsci.comresearchgate.net The gas chromatograph separates the compounds based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer fragments and detects each component, providing a mass spectrum that acts as a molecular fingerprint for identification.

For less volatile derivatives or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is routinely used to monitor reaction progress and to isolate the final product with a high degree of purity.

Photophysical Properties and Optical Studies (e.g., Fluorescence Characteristics, Quantum Yields)

The indolizine scaffold is known to be a core component of many highly fluorescent molecules. researchgate.net Consequently, the study of the photophysical properties of this compound and its derivatives is a significant area of research. These studies involve measuring key optical parameters to evaluate their potential as fluorescent probes or materials for optical devices.

Key photophysical properties investigated include:

Absorption and Emission Spectra: These spectra determine the wavelengths at which the molecule absorbs and emits light. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. researchgate.net

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Some indolizine-based dyes have been reported to have exceptionally high quantum yields, reaching up to 92% (ΦF = 0.92). rsc.orgresearchgate.net

Solvatochromism: This refers to the shift in absorption or emission spectra upon changing the polarity of the solvent. researchgate.net The degree of solvatochromism can provide insights into the electronic structure and dipole moment of the molecule in its ground and excited states.

The functionalization of the indolizine ring allows for fine-tuning of these photophysical properties, enabling the development of compounds with tailored absorption and emission characteristics for specific applications. rsc.org

Table 4: Key Photophysical Parameters in Indolizine Research

| Parameter | Description | Significance |

|---|---|---|

| λabs / λem | Maximum absorption and emission wavelengths. | Determines the color of light absorbed and emitted. |

| Stokes Shift | Energy difference between absorption and emission maxima. | A larger shift is often desirable to minimize self-absorption. researchgate.net |

| Quantum Yield (ΦF) | Efficiency of light emission (emitted photons / absorbed photons). | A high value indicates a bright fluorophore. rsc.orgsemanticscholar.org |

| Molar Extinction Coefficient (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. | Indicates the efficiency of light absorption. researchgate.net |

Mentioned Compounds

Computational and Theoretical Studies of Ethyl Indolizine 8 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure of heterocyclic systems, including indolizine (B1195054) derivatives.

Electronic Structure: The electronic character of ethyl indolizine-8-carboxylate is dictated by the arrangement of its π-electrons across the fused ring system. The nitrogen bridgehead atom significantly influences the electron distribution. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can map this distribution. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. researchgate.net They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an indolizine system, the five-membered ring is typically more electron-rich than the six-membered ring. mdpi.com

Aromaticity: The aromaticity of the indolizine system is a complex feature. While the periphery of the bicyclic system contains 10 π-electrons, consistent with Hückel's rule, the presence of the bridgehead nitrogen atom leads to a non-uniform distribution of aromatic character. Aromaticity can be quantified using various computed indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the geometric consequences of aromaticity by analyzing bond length variations. Studies on the parent indolizine molecule suggest that the six-membered ring exhibits a higher degree of aromaticity than the five-membered ring. The presence of the electron-withdrawing carboxylate group at the 8-position is expected to modulate the electron density and, consequently, the aromatic character of the six-membered ring.

Below is an illustrative data table showing typical electronic properties that can be calculated for indolizine derivatives.

| Calculated Property | Typical Value Range (a.u.) | Significance |

| HOMO Energy | -0.20 to -0.25 | Electron-donating ability |

| LUMO Energy | -0.05 to -0.10 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.15 to 0.20 | Chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules. Molecular modeling and dynamics simulations are powerful techniques to explore the conformational landscape of a molecule.

Conformational Analysis: The primary source of conformational flexibility in this compound is the ethyl carboxylate group at the 8-position. The rotation around the C8-C(O) and C(O)-O bonds can lead to different spatial arrangements of the ester group relative to the indolizine ring. Molecular mechanics calculations, using force fields like MMFF94 or AMBER, can be used to perform a systematic search of the conformational space to identify low-energy conformers. Quantum chemical methods can then be used to obtain more accurate energy rankings of these conformers. The most stable conformer is likely one that minimizes steric hindrance and optimizes any potential intramolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformations at a given temperature. mdpi.com These simulations can reveal the preferred orientations of the ethyl carboxylate group and the extent of its flexibility. For instance, an MD simulation could show whether the ester group is predominantly planar with the ring or if it has significant rotational freedom. The results of such simulations can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in different conformational states. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. mdpi.com

Theoretical Prediction of Reactivity and Regioselectivity

Computational methods can predict how a molecule will behave in a chemical reaction, including where it is most likely to react (regioselectivity).

Reactivity Descriptors: Based on the HOMO and LUMO energies calculated using DFT, several global reactivity descriptors can be derived. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Regioselectivity: The sites of electrophilic and nucleophilic attack can be predicted using local reactivity descriptors. The Fukui function is a key descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions for electrophilic (f-) and nucleophilic (f+) attack, one can identify the atoms most susceptible to reaction.

Generally, for the indolizine nucleus, electrophilic substitution is predicted and observed to occur preferentially on the five-membered ring, particularly at the C1 and C3 positions, due to the higher electron density in this part of the molecule. mdpi.com The MEP map also visually supports this, showing the most negative potential in these regions. The presence of the carboxylate group at C8, being an electron-withdrawing group, will likely deactivate the six-membered ring towards electrophilic attack and may have a more subtle electronic influence on the reactivity of the five-membered ring. Conversely, for nucleophilic attack, computational models can identify the most electron-deficient sites, which would be likely targets. nih.gov

An illustrative table of reactivity descriptors is provided below.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Structure-Property Relationship Analysis at the Molecular Level

Understanding the relationship between a molecule's structure and its properties is a central goal of chemistry. Computational studies can provide a molecular-level interpretation of these relationships.

One of the most prominent applications of this is in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are statistical models that correlate the chemical structure of a series of compounds with a specific property, often a biological activity. nih.gov In the context of this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed activity. researchgate.net

The molecular descriptors used in QSAR can be categorized as:

Electronic: Derived from quantum chemical calculations, such as atomic charges, dipole moment, and HOMO/LUMO energies.

Steric: Related to the three-dimensional shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Describing the molecule's affinity for nonpolar environments, often represented by the logarithm of the partition coefficient (logP).

By analyzing the resulting QSAR equation, one can determine which molecular properties are most important for the activity . For example, a QSAR model might reveal that increasing the electron-donating ability of a substituent on the indolizine ring leads to a higher biological activity. This provides a rationale for the observed structure-activity relationships and can guide the design of new, more potent compounds. Molecular docking studies, which predict the binding mode of a molecule to a biological target, can further elucidate these relationships by showing how specific structural features interact with the active site of a protein.

Advanced Applications of Ethyl Indolizine 8 Carboxylate in Chemical Synthesis and Materials Science

As Versatile Synthetic Intermediates for Complex Heterocyclic Structures

The indolizine (B1195054) core, particularly when functionalized with groups like ethyl carboxylate, serves as a pivotal building block in the synthesis of more elaborate heterocyclic systems. The synthesis of the indolizine skeleton itself is often achieved through 1,3-dipolar cycloaddition reactions between pyridinium (B92312) salts and various dipolarophiles, a method that allows for the construction of highly functionalized indolizines. rsc.orgsemanticscholar.org The ester group at the 8-position can be a site for further chemical modification or can influence the reactivity of the indolizine ring system.

One of the most significant applications of indolizine derivatives is their participation in [8+2] cycloaddition reactions. nih.govresearchgate.netnih.gov In these reactions, the indolizine ring acts as an 8π-electron component, reacting with 2π-electron systems like alkenes and alkynes (dienophiles) to form complex fused heterocycles known as cycl[3.2.2]azines. nih.govmdpi.com This methodology provides a powerful route to construct polycyclic aromatic compounds that are otherwise difficult to access. nih.govsci-hub.ru For instance, indolizine intermediates, which can be generated in situ, react with alkynes such as ethyl propiolate to yield cyclazine structures. mdpi.com These reactions highlight the tetraene-like character of the indolizine system. nih.gov

The versatility of the indolizine scaffold is further demonstrated in its use in multicomponent reactions, where molecules like picoline and a bromoketone react in the presence of an alkyne to form cyclazines, with an indolizine being a key intermediate. nih.gov

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Key Features |

|---|---|---|---|

| Substituted Indolizines | [8+2] Cycloaddition with Alkynes (e.g., DMAD) | Cycl[3.2.2]azines | Forms a complex, fused polycyclic aromatic system. nih.govsci-hub.ru |

| Indolizines | [8+2] Cycloaddition with Alkenes | Dihydro- or Tetrahydro-cyclazines | Creates partially saturated fused ring systems. nih.gov |

| 2-Nitrophenyl-substituted Indolizines | Reduction followed by Pictet–Spengler Cyclization | Indolizino[3,2-c]quinolines | A diversity-oriented synthesis yielding polyheterocycles with unique optical properties. acs.orgelsevierpure.com |

| Pyridinium Ylides (Indolizine Precursors) | Three-Component Reaction with Alkynes | Substituted Cyclazines | Efficient one-pot synthesis where the indolizine is formed as an intermediate. nih.gov |

Integration into Novel Organic Materials and Dyes with Tunable Optical Properties

The indolizine nucleus is an excellent chromophore due to its extended π-electron system, making it a valuable component in the design of organic dyes and functional materials. rsc.orgresearchgate.net Derivatives of ethyl indolizine-8-carboxylate are incorporated into larger conjugated systems to create materials with specific optoelectronic properties. The inherent fluorescence of many indolizine derivatives can be systematically tuned by altering the substituents on the heterocyclic core. mdpi.comnih.gov

A significant area of research is the development of indolizine-based cyanine (B1664457) dyes, which are known for their strong absorption and emission in the near-infrared (NIR) region. mdpi.comnih.gov By replacing the traditional indoline (B122111) donor with an indolizine moiety, researchers have created dyes with absorptions and emissions shifted deeper into the NIR spectrum. nih.gov This strategic molecular engineering allows for the fine-tuning of the HOMO-LUMO gap, leading to predictable shifts in photophysical properties. chemrxiv.org These materials are promising for applications in organic optoelectronics due to their vivid colors, strong fluorescence, and enhanced stability. chemrxiv.org The emission wavelengths of indolizine-based fluorophores can be tuned across a wide color range, from blue to red-orange (462–580 nm), by modifying electron-donating or -withdrawing groups on the scaffold, which influences the intramolecular charge transfer (ICT) process. mdpi.com

| Dye Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Key Feature |

|---|---|---|---|---|

| Indolizine-Cyanine (C5-TFSI) | 810 | 832 | MeCN | Strong absorption and emission in the NIR region. mdpi.com |

| Indolizine-Cyanine (C5-TFSI) | 826 | 851 | DCM | Solvatochromic shift observed in different solvents. mdpi.com |

| 3,7-disubstituted Indolizine | ~410 | 462 | - | Blue fluorescence, tunable by substituent modification. mdpi.com |

| 3,7-disubstituted Indolizine (with donor group) | ~450 | 580 | - | Red-orange fluorescence due to ICT process. mdpi.com |

| Indolizino[3,2-c]quinolines | - | - | Aqueous Systems | Exhibit unique and desirable optical properties suitable for fluorescent probes. acs.org |

Development of Indolizine-Based Scaffolds for Chemical Sensors and Probes

The inherent and tunable fluorescence of the indolizine core makes it an ideal platform for the development of chemical sensors and probes. researchgate.net The synthetic versatility of the scaffold allows for the incorporation of specific recognition moieties that can interact with target analytes, leading to a detectable change in the fluorophore's optical properties, such as fluorescence quenching or enhancement. semanticscholar.orgrsc.org

Indolizine derivatives have been successfully employed as fluorescent sensors for various species, including metal ions. researchgate.net For example, an indolizine-rhodamine-based probe was designed for the highly sensitive and selective detection of Hg²⁺ ions in living cells through a Förster resonance energy transfer (FRET) mechanism. researchgate.net Another study reported an indolizine derivative that exhibits highly selective fluorescence quenching in the presence of Cu²⁺ ions, demonstrating its potential as a fluorescent probe for this specific metal. researchgate.net The design of these sensors often leverages the strong affinity of certain appended functional groups for the target analyte, which upon binding, alters the electronic structure of the indolizine fluorophore and thus its emission. rsc.orgrsc.org The development of these polyfunctional scaffolds, which can be decorated with various orthogonal groups, makes them powerful tools for applications in biology and diagnostics. semanticscholar.org

| Probe Type | Target Analyte | Sensing Mechanism | Observed Response |

|---|---|---|---|

| 2-nitrobenzaldehyde-indolizine | Cu²⁺ ions | Selective Chelation | Fluorescence quenching. researchgate.net |

| Indolizine–rhodamine FRET probe | Hg²⁺ ions | FRET | Ratiometric fluorescence change for selective detection in living cells. researchgate.net |

| DPIC-OS (Indolizine-oxathiolane) | Hg²⁺ ions | Chemodosimeter (cleavage of thioacetal) | Turn-on sensing with a blue-to-green fluorescence shift. rsc.orgrsc.org |

| Indolizino[3,2-c]quinolines | pH | Intramolecular Charge Transfer (ICT) | Fluorescent pH sensor. acs.orgmdpi.com |

Utilization as Ligands in Coordination Chemistry

This compound and its derivatives possess multiple potential coordination sites, making them attractive candidates for use as ligands in coordination chemistry. wikipedia.org The heterocyclic nitrogen atom in the indolizine ring and the oxygen atoms of the carboxylate group can act as donor atoms to coordinate with various transition metal ions. wikipedia.orgnih.gov

The carboxylate group (RCO₂⁻) is a versatile ligand that can bind to metal centers in several modes, including monodentate (κ¹), bidentate chelating (κ²), and bridging fashions. wikipedia.orgresearchgate.net In the context of this compound, the molecule could potentially act as a bidentate ligand, coordinating to a metal center through the ring nitrogen and one of the carboxylate oxygens, forming a stable chelate ring. The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other competing ligands. nih.gov The formation of such metal complexes can lead to novel materials with interesting magnetic, electronic, or catalytic properties. While the coordination chemistry of indole-containing ligands is well-documented, the exploration of indolizine-carboxylate ligands remains a developing area with significant potential. nih.govresearchgate.net

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate (κ¹) | One Carboxylate Oxygen | The carboxylate group binds to the metal center through a single oxygen atom. wikipedia.org |

| Bidentate Chelate (κ²) | Two Carboxylate Oxygens | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. wikipedia.org |

| Bidentate Chelate (N, O) | Ring Nitrogen and One Carboxylate Oxygen | The ligand chelates the metal ion using the nitrogen from the indolizine ring and one oxygen from the carboxylate group. |

| Bridging | Carboxylate Oxygens | The carboxylate group bridges two different metal centers. wikipedia.org |

Challenges and Future Research Directions in Ethyl Indolizine 8 Carboxylate Chemistry

Enhancing Synthetic Efficiency and Broadening Substrate Scope

A primary challenge in the chemistry of ethyl indolizine-8-carboxylate and its analogues lies in the efficiency and versatility of current synthetic methods. The most common approach for constructing the indolizine (B1195054) core is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile, such as an electron-deficient alkyne. rsc.orgnih.govijettjournal.org While effective, these methods can face limitations in terms of reaction conditions, yields, and the range of compatible starting materials.

Future research will likely focus on optimizing these cycloaddition reactions. One promising avenue is the expanded use of microwave-assisted organic synthesis, which has been shown to dramatically reduce reaction times from hours to minutes, increase chemical yields, and improve selectivity compared to conventional heating methods. tandfonline.com The development of novel catalysts, including metal-based and organocatalytic systems, is another critical area that could lead to milder reaction conditions and tolerance of a broader array of functional groups on both the pyridine (B92270) precursor and the alkyne. bohrium.com Broadening the substrate scope is essential for creating diverse libraries of this compound derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Indolizine Synthesis

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents (e.g., DMF, Acetone) for several hours. google.comasianpubs.org | Well-established procedures. | Long reaction times, often lower yields, high energy consumption. |

| Microwave-Assisted | Sealed vessel, microwave irradiation for several minutes. tandfonline.com | Rapid reaction rates, higher yields, reduced waste, improved selectivity. tandfonline.com | Requires specialized equipment, potential for pressure buildup. |

| Catalytic Methods | Use of metal catalysts (e.g., Pd, Cu, Rh) or organocatalysts. ijettjournal.orgbohrium.com | Milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and toxicity, may require inert atmosphere. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Beyond the initial synthesis of the indolizine ring, the exploration of its reactivity is paramount for generating novel and complex molecular architectures. A significant future direction is the development of late-stage functionalization techniques, particularly direct C-H bond activation. researchgate.net Such methods would allow for the selective introduction of substituents onto the pre-formed this compound scaffold, bypassing the need to synthesize each analogue from scratch. This approach offers a more efficient pathway to novel derivatives with tailored electronic and steric properties.

Researchers are also investigating unprecedented cycloaddition reactions and ring-transformation strategies. researchgate.net These efforts aim to use the indolizine core as a building block for more complex fused heterocyclic systems. For example, the electron-rich nature of the indolizine ring could be exploited in reactions with various electrophiles and dienophiles to unlock new chemical space. rsc.org The discovery of such novel transformations is essential for expanding the synthetic toolkit available to chemists and for creating molecules with unique photophysical or biological properties. nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the growing emphasis on green chemistry, a major challenge is to develop more sustainable methods for the synthesis of this compound. This involves reducing the reliance on hazardous solvents, expensive or toxic catalysts, and energy-intensive procedures. ijettjournal.org

Microwave-assisted synthesis is a key component of this effort, as it aligns with green chemistry principles by reducing energy consumption and often minimizing the need for solvents. tandfonline.com Other promising sustainable approaches include the use of water as a reaction medium, the development of solvent-free reaction conditions, and the application of bio-based catalysts like citric acid. researchgate.net One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures, thereby minimizing chemical waste. researchgate.netresearchgate.net The goal is to create synthetic pathways that are not only efficient and versatile but also economically viable and environmentally responsible.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science. For this compound, the development of advanced computational models holds significant promise for accelerating research. In silico techniques, such as molecular docking and molecular dynamics simulations, are already being used to predict the biological targets of indolizine derivatives and to understand the molecular basis of their activity. nih.govtandfonline.comnih.gov

Future work in this area will focus on creating more accurate and predictive models. Quantum mechanical calculations, for instance, can provide deep insights into the electronic structure of the indolizine ring, helping to rationalize its reactivity and guide the design of new reactions. researchgate.net Furthermore, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms could enable the rapid screening of virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the highest probability of desired activity. These predictive models can significantly reduce the time and cost associated with experimental research by focusing efforts on the most promising candidates. ijper.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl indolizine-8-carboxylate, and how can researchers optimize reaction conditions?

- Methodological Answer : this compound derivatives are often synthesized via intermolecular Diels-Alder cycloadditions. For example, pyrazinone intermediates can react with dienophiles under controlled conditions (e.g., flame-dried glassware, inert atmosphere, and cryogenic cooling) to form indolizine scaffolds . Optimization involves varying solvents (THF or toluene), catalysts (e.g., Lewis acids), and temperature gradients (−78°C to room temperature). Researchers should use TLC or HPLC to monitor reaction progress and adjust stoichiometry iteratively.

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is validated using a combination of techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Spectroscopy : H/C NMR to confirm absence of solvent or unreacted starting materials.

- Melting Point Analysis : Compare observed mp with literature values (e.g., indole-5-carboxylic acid derivatives show mp 208–210°C) .

- Elemental Analysis : Verify C/H/N/O ratios within 0.4% of theoretical values.

Q. What spectroscopic techniques are employed for structural characterization of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H/C NMR for backbone assignments; N or F NMR for heteroatom-containing analogs.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H] or [M+Na]).